4-(Trifluoromethoxy)phenylboronic acid
Overview
Description
4-(Trifluoromethoxy)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and applications. The presence of the trifluoromethoxy group (-OCF3) in the molecule is of particular interest due to its influence on the physicochemical and structural properties of the compound .
Synthesis Analysis
The synthesis of trifluoromethylphenylboronic acids, including the 4-(trifluoromethoxy) isomer, involves methods that ensure the introduction of the trifluoromethoxy group into the phenylboronic acid framework. The synthesis process is not detailed in the provided papers for the specific 4-(trifluoromethoxy)phenylboronic acid, but similar compounds have been synthesized and characterized using NMR spectroscopy, indicating the potential for similar synthetic routes .
Molecular Structure Analysis
The molecular and crystal structures of trifluoromethylphenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These compounds typically form hydrogen-bonded dimers with syn-anti conformation in the solid state. The trifluoromethyl group does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The ortho isomer, which is structurally similar to the 4-(trifluoromethoxy)phenylboronic acid, forms an intramolecular hydrogen bond with the -OCF3 group, although this bond is weaker than that in the analogous -OCH3 derivative .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions, particularly in catalysis. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . While this does not directly pertain to 4-(trifluoromethoxy)phenylboronic acid, it demonstrates the reactivity of closely related compounds.
Physical and Chemical Properties Analysis
The introduction of the -OCF3 group significantly influences the acidity of phenylboronic acids. The position of the substituent affects the acidity, with the ortho isomer being the least acidic. The physicochemical properties, such as acidity, are evaluated using spectrophotometric and potentiometric titrations. The antibacterial activity of these compounds has also been studied, showing potential interactions with bacterial enzymes, which could be relevant for the 4-(trifluoromethoxy)phenylboronic acid as well .
Scientific Research Applications
Antibacterial Activity
4-(Trifluoromethoxy)phenylboronic acid exhibits notable antibacterial properties. Studies on different isomers of this compound, including physicochemical, structural, antimicrobial, and spectroscopic properties, have highlighted their potential in combating bacterial infections. Notably, the ortho isomer displayed unique structural features influencing its antibacterial efficacy against organisms like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Catalytic Applications
The compound has been utilized in catalytic processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, an essential reaction in organic synthesis and peptide construction (Wang, Lu, & Ishihara, 2018).
NMR Spectroscopy in DNA-Protein Interactions
In the field of biochemistry, 4-(Trifluoromethoxy)phenylboronic acid derivatives have been synthesized for studying DNA-protein interactions via 19F NMR spectroscopy. This application is vital for understanding complex biological mechanisms and potential therapeutic interventions (Olszewska, Pohl, & Hocek, 2017).
Supramolecular Chemistry
The compound plays a role in the design and synthesis of supramolecular assemblies, especially in the formation of hydrogen-bonded structures. Such applications are significant in the development of new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).
Synthesis of Pharmaceutical Intermediates
4-(Trifluoromethoxy)phenylboronic acid is instrumental in the synthesis of various organic and pharmaceutical intermediates. It has been used in cross-coupling reactions to produce compounds like neoflavenes, showcasing its versatility in organic synthesis (Eguchi, Hoshino, & Ayame, 2002).
Drug Delivery Systems and Biosensors
In nanotechnology and biomedicine, derivatives of 4-(Trifluoromethoxy)phenylboronic acid have been explored for their potential in drug delivery systems and biosensors. The unique interaction of phenylboronic acid with polyols like sugars makes it an intriguing candidate for diagnostic and therapeutic applications (Lan & Guo, 2019).
Glucose and pH-responsive Materials
This compound has been integrated into intelligent bio-hydrogel materials that exhibit glucose and pH-responsive behaviors. Such materials have significant potential applications in various fields, including biomedical engineering and drug delivery (Peng et al., 2018).
Safety And Hazards
4-(Trifluoromethoxy)phenylboronic acid is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFUOCSQCYFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370275 | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
139301-27-2 | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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